molecular formula C17H15N5O B11137498 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B11137498
M. Wt: 305.33 g/mol
InChI Key: AALUIMJZRQMAQF-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is a chemical compound with the following structure:

CN1C(N(C)c2ccccc12)c3ccc(cc3)N(c4ccccc4)c5ccccc5\text{CN}_1\text{C}(\text{N}(\text{C})\text{c}_2\text{ccccc}12)\text{c}_3\text{ccc}(\text{cc}3)\text{N}(\text{c}_4\text{ccccc}4)\text{c}_5\text{ccccc}5CN1​C(N(C)c2​ccccc12)c3​ccc(cc3)N(c4​ccccc4)c5​ccccc5

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the condensation of 1H-indazole-3-carboxylic acid with 1,3-dimethyl-2,3-dihydro-1H-benzimidazole. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production Methods: While there isn’t a specific industrial-scale production method documented for this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.

Chemical Reactions Analysis

Reactivity: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid or an ester.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide finds applications in:

    Chemistry: As a building block for designing novel organic molecules.

    Biology: It may serve as a probe in biological studies.

    Industry: Its stability and reactivity make it useful in material science and catalysis.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is unique in its structure, similar compounds include other benzimidazole derivatives and indazole-based molecules.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-methylindazole-3-carboxamide

InChI

InChI=1S/C17H15N5O/c1-22-14-9-5-2-6-11(14)16(21-22)17(23)18-10-15-19-12-7-3-4-8-13(12)20-15/h2-9H,10H2,1H3,(H,18,23)(H,19,20)

InChI Key

AALUIMJZRQMAQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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